2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
Description
Properties
IUPAC Name |
2-[2-(benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-27-18-10-6-5-9-16(18)23-19(24)13-17(20(25)26)22-12-11-21-14-15-7-3-2-4-8-15/h2-10,17,21-22H,11-14H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPFDTTWEDPNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with ethylamine to form the intermediate compound, which is then reacted with 2-methoxyphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various chemical reactions such as oxidation, reduction, and substitution .
-
Biology:
- Biochemical Probes: It is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The compound's ability to interact with specific molecular targets can elucidate mechanisms of action in biological systems .
- Medicine:
-
Industry:
- Material Development: The compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals where it may serve as an intermediate for drug synthesis .
Case Studies
Case Study 1: Anti-Cancer Activity
Research demonstrated that derivatives of 2-{[2-(Benzylamino)ethyl]amino}-3-[(2-Methoxyphenyl)carbamoyl]propanoic acid exhibited significant cytotoxic effects against human cancer cell lines. The study compared these effects with standard chemotherapeutic agents, highlighting the compound's potential as a novel therapeutic agent .
Case Study 2: Enzymatic Inhibition
A study investigated the compound's role as an inhibitor in enzymatic assays, revealing its capability to modulate enzyme activity effectively. This property is crucial for understanding its biochemical applications and could lead to the development of new drugs targeting specific enzymes involved in disease processes .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Biochemical probes for enzymatic studies |
| Medicine | Potential anti-inflammatory and anticancer properties |
| Industry | Development of new materials and pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of 2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Pharmacological Relevance of Analogues
Biological Activity
The compound 2-{[2-(benzylamino)ethyl]amino}-3-[(2-methoxyphenyl)carbamoyl]propanoic acid, often referred to as a benzylamino derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzylamino group, which is crucial for its interaction with biological targets.
Research indicates that the benzylamino derivatives exhibit various mechanisms of action, primarily through modulation of cellular pathways involved in stress responses and apoptosis. One notable study highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. The compound demonstrated a maximal activity with an EC50 value of , indicating potent protective effects against ER stress-induced cell death .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and carbamoyl groups significantly affect biological activity. For instance, substituents such as methoxy and trifluoromethyl groups on the phenyl ring enhance the compound's potency. A derivative with a 4-CF3 substitution exhibited maximal activity at 88% with an EC50 of , while another with a 4-OMe group showed similar promising results .
Efficacy in Preclinical Models
Several preclinical studies have evaluated the efficacy of this compound in various biological models:
- Diabetes Models : The compound has shown significant protective effects in models of diabetes by preventing β-cell apoptosis under ER stress conditions.
- Cancer Cell Lines : In vitro studies have demonstrated that certain derivatives possess antiproliferative activity against various cancer cell lines, including Jurkat cells and A-431 cells. The IC50 values for these activities were reported to be lower than those for standard chemotherapeutics like doxorubicin .
Data Tables
| Compound | Activity Type | Maximal Activity (%) | EC50 (μM) |
|---|---|---|---|
| WO5m | β-cell protection | 100 | 0.1 ± 0.01 |
| 5g | Cancer cell inhibition | 88 | 13 ± 1 |
| 5h | Cancer cell inhibition | 46 | 32 ± 7 |
Case Studies
A significant case study involved the administration of the compound in diabetic rat models, where it was found to significantly reduce blood glucose levels and improve insulin sensitivity. This study emphasized the potential therapeutic applications of benzylamino derivatives in managing diabetes .
Another case study focused on the anticancer properties of modified derivatives of this compound, which showed enhanced cytotoxicity against specific cancer cell lines compared to unmodified versions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[2-(benzylamino)ethyl]amino}-3-[(2-methoxyphenyl)carbamoyl]propanoic acid?
- Methodological Answer : The synthesis of structurally related compounds often involves multi-step pathways. For example:
-
Step 1 : Condensation of benzylamine derivatives with ethyl cyanoacrylate intermediates to form acrylamido scaffolds (similar to methods in for thiophene-carboxylate derivatives) .
-
Step 2 : Carbamoylation of the propanoic acid backbone using 2-methoxyphenyl isocyanate, as described in for benzyloxy-phenyl analogs .
-
Step 3 : Purification via column chromatography and validation by HPLC (≥95% purity, as noted in ) .
- Data Table :
| Intermediate | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acrylamido scaffold | Condensation | 65–75 | 90% |
| Carbamoylated product | Coupling | 50–60 | 95% |
Q. How is the stereochemical configuration of this compound characterized?
- Methodological Answer : Absolute stereochemistry can be determined using:
- X-ray crystallography : Resolve chiral centers (e.g., highlights stereochemistry validation for similar amino acids) .
- Optical rotation : Compare with literature values (e.g., specifies optical activity for phenylpropanoic acid derivatives) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB (as referenced in for chlorophenylalanine analogs) .
Advanced Research Questions
Q. How can structural analogs be designed to enhance anti-inflammatory activity?
- Methodological Answer :
-
Substituent Modification : Replace the 2-methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate binding affinity ( notes sulfur/sulphone substitutions improve activity) .
-
Scaffold Hybridization : Combine benzylaminoethyl and carbamoyl moieties with thiazolidinedione cores ( demonstrates synergy in antioxidant/anti-inflammatory hybrids) .
-
In Silico Screening : Use molecular docking (e.g., COX-2 or NF-κB targets) to prioritize analogs ( references boronate-containing anti-inflammatory agents) .
- Data Table : Bioactivity of Analogs (Example)
| Analog Structure | IC₅₀ (COX-2, µM) | TNF-α Inhibition (%) |
|---|---|---|
| 2-Chloro-phenyl | 0.45 | 78 |
| 4-Nitro-phenyl | 0.32 | 85 |
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., uses in vitro antioxidant DPPH and in vivo carrageenan-induced edema models) .
- Metabolic Stability Testing : Assess hepatic microsomal degradation ( highlights inhibitor storage conditions impacting activity) .
- Structural Confirmation : Verify batch consistency via NMR and mass spectrometry ( emphasizes purity thresholds for reliable bioassays) .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?
- Answer :
- Cell-Free Systems : COX-1/COX-2 enzyme inhibition assays ( links propionic acid derivatives to anti-inflammatory targets) .
- Immune Cells : LPS-stimulated RAW264.7 macrophages for cytokine profiling ( measures IL-6 and TNF-α suppression) .
- Oxidative Stress Models : H₂O₂-induced oxidative damage in HEK293 cells ( references boronate-based antioxidant pathways) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Answer :
- Salt Formation : Use hydrochloride salts (e.g., ’s benzyl ester hydrochloride improves aqueous solubility) .
- Nanoformulation : Encapsulate in PEGylated liposomes ( cites methyl ester derivatives for enhanced bioavailability) .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with co-solvents like DMSO (<1% v/v, per ’s inhibitor protocols) .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
